Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy and prop-2-en-1-yl groups attached to phenoxy rings, which are further connected to a central methanone group. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with appropriate reagents under controlled conditionsThe reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell survival. By inhibiting this pathway, the compound can reduce neuroinflammation and protect against dopaminergic neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares similar structural features and biological activities.
4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with methoxy and prop-2-en-1-yl groups, used in different applications.
Uniqueness
Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone stands out due to its unique combination of functional groups and its ability to interact with multiple biological pathways. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
654057-92-8 |
---|---|
Molekularformel |
C33H30O5 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
bis[4-(2-methoxy-4-prop-2-enylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C33H30O5/c1-5-7-23-9-19-29(31(21-23)35-3)37-27-15-11-25(12-16-27)33(34)26-13-17-28(18-14-26)38-30-20-10-24(8-6-2)22-32(30)36-4/h5-6,9-22H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
NBADXKGQYHQXHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.